molecular formula C7H10BrNO B1279880 1-Bromo-1-cyano-3,3-dimethylbutan-2-one CAS No. 89563-44-0

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Cat. No. B1279880
CAS RN: 89563-44-0
M. Wt: 204.06 g/mol
InChI Key: JCPSORMNCXDSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-1-cyano-3,3-dimethylbutan-2-one is a multifaceted molecule that has been explored in various research contexts. It is related to compounds that have been synthesized and analyzed for their molecular structure and reactivity in different chemical reactions. Although the exact compound is not directly studied in the provided papers, related compounds and their synthesis methods, molecular structures, and chemical properties offer valuable insights into the behavior of such molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of 2-bromoisobutyryl cyanide, which is a key reagent in the formation of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones through a one-pot synthesis method. This process utilizes the 'hard soft acid base' principle and demonstrates the versatility of 2-bromoisobutyryl cyanide in preparing a variety of furanone derivatives . Additionally, the synthesis of organohalogen compounds, such as 1,4-dibromo-2,3-dimethylbuta-1,3-diene, involves dehydrobromination reactions, showcasing the reactivity of brominated precursors .

Molecular Structure Analysis

Vibrational and conformational studies of 1-bromo-3,3-dimethylbutane, a molecule similar to the compound of interest, reveal that it exists in two stable conformations. Infrared and Raman spectroscopy, along with normal coordinate and molecular mechanics calculations, have been employed to assign vibrational modes and calculate geometrical parameters for these conformers . This analysis is crucial for understanding the molecular structure and potential reactivity of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one.

Chemical Reactions Analysis

The chemical reactivity of related brominated compounds has been explored, with dehydrobromination and chlorination reactions leading to various products depending on the reaction conditions. For instance, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields 1,4-dibromo-2,3-dimethylbuta-1,3-diene, while chlorination of related compounds results in a mixture of dibromo-dichloro and bromo-chloro derivatives . These reactions highlight the potential pathways and transformations that 1-Bromo-1-cyano-3,3-dimethylbutan-2-one could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be inferred from the synthesis and structural analysis. For example, the crystal structure of a five-coordinated gold(III) complex provides insights into the coordination chemistry and bonding preferences of brominated ligands . Additionally, the synthesis of aminoalkyl amino benzopyranone derivatives from bromoalkyl precursors indicates the nucleophilic substitution capabilities of such compounds . These studies contribute to a broader understanding of the physical and chemical behavior of brominated and cyanated molecules.

Scientific Research Applications

Vibrational and Conformational Analysis

1-Bromo-1-cyano-3,3-dimethylbutan-2-one has been the subject of vibrational and conformational analyses. Studies like those conducted by Crowder (1993) provide insights into the infrared and Raman spectra of related compounds, offering valuable data on molecular structure and behavior. Such research is crucial for understanding the physical and chemical properties of these compounds (Crowder, 1993).

Chemical Synthesis and Reactions

The compound plays a role in the synthesis of other chemicals. For instance, research from the 1970s highlights its use in creating heterocyclic five-membered ring ketones, which are significant in the study of organic synthesis and chemical reactions (Fitjer & Lüttke, 1972).

Applications in Organic Chemistry

1-Bromo-1-cyano-3,3-dimethylbutan-2-one is also involved in organic chemistry reactions like homolytic displacement and cycloaddition. Studies like those by Bury and Johnson (1980) delve into the mechanisms of these reactions, providing foundational knowledge for organic chemists (Bury & Johnson, 1980).

Safety And Hazards

1-Bromo-1-cyano-3,3-dimethylbutan-2-one can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not specified in the search results. As a chemical reagent, its use would depend on the needs of specific chemical syntheses. It has been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis , suggesting potential future directions in medical research and treatment development.

properties

IUPAC Name

2-bromo-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSORMNCXDSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468991
Record name Bromo-pivaloylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

CAS RN

89563-44-0
Record name Bromo-pivaloylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pivaloylacetonitrile (1.00 g, 7.99 mmol) was dissolved in carbon tetrachloride (15 mL). N-Bromosuccinimide (1.42 g, 7.99 mmol) was added, and the mixture was refluxed for 15 minutes. After cooling, the insoluble matter was filtered off, and the residue obtained by evaporation of the filtrate under reduced pressure was purified by chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (1.43 g, 87.9%) as a yellowish brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
87.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 2
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 3
1-Bromo-1-cyano-3,3-dimethylbutan-2-one
Reactant of Route 4
1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Citations

For This Compound
1
Citations
TN Birkinshaw, DW Gillon, SA Harkin… - Journal of the …, 1984 - pubs.rsc.org
A convenient procedure for preparing N-mono- and N,N-di-substituted cyanamides from cyanogen bromide has been developed. N,N-Disubstituted thioureas, obtained from the …
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.